amino}pyridine-4-carboxylic acid CAS No. 2385279-31-0](/img/new.no-structure.jpg)
3-{[(tert-butoxy)carbonyl](methyl)amino}pyridine-4-carboxylic acid
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Overview
Description
3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a tert-butoxycarbonyl (Boc) protected methylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyridine Ring: The pyridine ring is constructed through various methods, including cyclization reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions or by using carboxyl-containing starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Deprotected Amines: Removal of the Boc group yields the free amine.
Scientific Research Applications
3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic steps, which can be removed to reveal the active amine group that interacts with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-{(tert-butoxy)carbonylamino}bicyclo[1.1.1]pentane-1-carboxylic acid
- Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
Uniqueness
3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid is unique due to its combination of a pyridine ring with a Boc-protected amino group and a carboxylic acid group, making it versatile for various synthetic and research applications.
Properties
CAS No. |
2385279-31-0 |
---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.3 |
Purity |
95 |
Origin of Product |
United States |
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